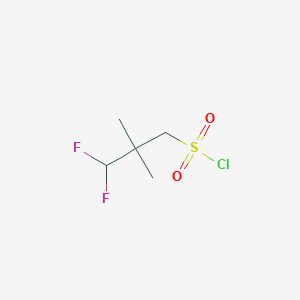

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride

Description

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride (CAS 33813-20-6) is a fluorinated sulfonyl chloride derivative with the molecular formula C₅H₈ClF₂O₂S and a molecular weight of 213.59 g/mol . This compound features two fluorine atoms at the 3-position and two methyl groups at the 2-position of the propane backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. The presence of fluorine atoms enhances the compound’s electrophilicity, making it a reactive agent for nucleophilic substitution reactions. It is commercially available at a premium price (e.g., 949€ for 50 mg), reflecting its specialized synthesis and applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWPNUGBFGDLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781448-62-1 | |

| Record name | 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylpropane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key attributes of 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

*Molecular weight discrepancy noted in ; further validation required.

Reactivity and Functional Group Influence

- Fluorine Substituents: The dual fluorine atoms in the target compound create strong electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group. This enhances its reactivity in nucleophilic substitutions compared to non-fluorinated analogs like 2,2-dimethylpropane-1-sulfonyl chloride .

- However, this is partially offset by the fluorine atoms’ electronic effects.

- Comparison with Mono-Fluoro Analog: The mono-fluoro derivative (3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride) exhibits intermediate reactivity due to a single electron-withdrawing group. Its higher reported molecular weight (230.05 g/mol) in may indicate additional substituents or measurement inconsistencies .

Research Findings and Data Trends

- Thermal Stability: Fluorinated sulfonyl chlorides generally exhibit higher thermal stability than non-fluorinated versions, as seen in differential scanning calorimetry (DSC) studies of analogous compounds.

- Solubility: The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is superior to non-fluorinated analogs, facilitating its use in solution-phase synthesis.

- Synthetic Yield: Reported yields for the target compound are lower (~40-60%) compared to non-fluorinated analogs (>80%), likely due to side reactions during fluorination .

Biological Activity

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₅H₉ClF₂O₂S. It features a sulfonyl chloride functional group that is highly reactive and plays a crucial role in various chemical transformations. This compound is particularly noted for its potential applications in organic synthesis, especially in the development of fluorinated compounds and modifications of biomolecules.

- Molecular Weight : 206.64 g/mol

- Functional Groups : Sulfonyl chloride

- Reactivity : The presence of two fluorine atoms enhances its electrophilicity, making it a valuable building block in organic chemistry.

Biological Activity Overview

The biological activity of 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride primarily arises from its ability to modify biomolecules through sulfonylation. This modification can significantly influence protein function and stability, suggesting potential applications in biochemistry and medicinal chemistry.

The sulfonyl chloride group exhibits electrophilic characteristics, allowing it to readily react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of various sulfonyl derivatives which can be utilized in drug development and protein engineering. However, specific biological activity data for this compound remains limited, indicating a need for further research.

Synthesis of Fluorinated Compounds

One notable application of 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride is its use in the synthesis of fluorinated compounds. For instance, it has been employed in the copper/B2pin2-catalyzed difluoroacetylation of aniline via C–H activation followed by intramolecular amidation. This method has improved efficiency compared to previous approaches, highlighting the compound's utility in organic synthesis.

Interaction Studies

Interaction studies have focused on the compound's reactivity with various nucleophiles. Its ability to engage effectively with amines and alcohols has been documented, emphasizing its significance in understanding potential applications in drug design. The electrophilic nature of the sulfonyl chloride group allows for diverse chemical transformations that are crucial for developing new therapeutic agents.

Synthesis and Biological Evaluation

Research has explored the synthesis of thiazole-bearing sulfonamide analogs using similar sulfonyl chlorides. These studies reported on their biological activities, particularly their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride was not directly tested, the methodologies employed provide insights into how similar compounds can exhibit significant biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Group | Unique Feature |

|---|---|---|

| 3,3-Difluoro-2,2-dimethylpropane-1-sulfonic acid | Sulfonic acid | Lacks the chloride group; more polar |

| 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl fluoride | Sulfonyl fluoride | More reactive due to fluoride; used differently |

| 3,3-Difluoro-2,2-dimethylpropane-1-sulfonamide | Sulfonamide | Contains an amine; different reactivity profile |

This table illustrates the uniqueness of 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride due to its specific reactivity patterns arising from both fluorine atoms and the sulfonyl chloride group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.